molecular formula C63H88N12O16 B12805888 Actinomycin D, 2A-D-leucine- CAS No. 19864-70-1

Actinomycin D, 2A-D-leucine-

Cat. No.: B12805888
CAS No.: 19864-70-1
M. Wt: 1269.4 g/mol
InChI Key: CKFXYIRFWMZDNE-UHFFFAOYSA-N
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Description

Actinomycin D, 2A-D-leucine- is a potent antibiotic and antineoplastic agent derived from the bacterium Streptomyces parvulus. It is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinomycin D, 2A-D-leucine- is typically isolated from the fermentation broth of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of Actinomycin D, 2A-D-leucine- follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Actinomycin D, 2A-D-leucine- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Actinomycin D, 2A-D-leucine- has a wide range of scientific research applications:

    Chemistry: Used as a chemical probe to study DNA-binding properties and interactions.

    Biology: Employed in cell cycle studies to arrest cell division and induce apoptosis.

    Medicine: Utilized in cancer research and treatment, particularly for pediatric cancers such as Wilms’ tumor and rhabdomyosarcoma.

    Industry: Applied in the development of new antibiotics and antineoplastic agents.

Mechanism of Action

Actinomycin D, 2A-D-leucine- exerts its effects by binding to the DNA double helix, specifically at the guanine-cytosine base pairs. This binding inhibits RNA polymerase, preventing the synthesis of messenger RNA (mRNA) and, consequently, protein synthesis. The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting cellular processes .

Properties

CAS No.

19864-70-1

Molecular Formula

C63H88N12O16

Molecular Weight

1269.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-3-(2-methylpropyl)-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80)

InChI Key

CKFXYIRFWMZDNE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C

Origin of Product

United States

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